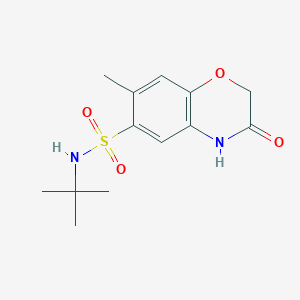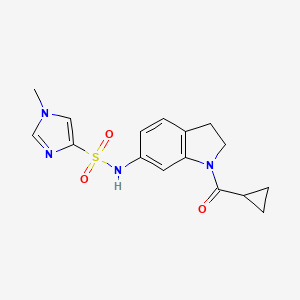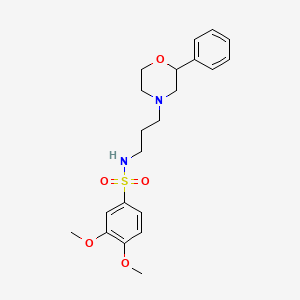
3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicine due to their antibacterial properties .
Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules .Aplicaciones Científicas De Investigación
Serotonin Receptor Research
This compound may be used in the study of serotonin receptors , which are crucial for various physiological processes. Serotonin receptors are involved in the CNS and peripheral nervous system, affecting mood, emesis, and hemostasis. The compound could be a valuable tool in understanding serotonin’s role and the pharmacodynamics of its receptors .
Organic Synthesis
In organic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for potential modifications that can lead to the creation of new compounds with desired properties for further research.
Drug Development
Due to its structural similarity to compounds that interact with biological systems, it could be used in the development of new drugs. Its molecular framework might be beneficial in creating molecules with specific binding affinities or activities.
Catalysis Studies
The compound could be involved in catalysis research, particularly in reactions that form carbon-nitrogen bonds, such as the Michael addition. This is relevant in the synthesis of bioactive molecules and pharmaceuticals .
Bioactive Compound Synthesis
It may be used in the synthesis of bioactive compounds, especially those containing nitrogen heterocycles. These compounds are often found in natural products and have a variety of biological effects .
Chemical Biology
In chemical biology, the compound could be used to study the interaction between small molecules and biological macromolecules. It could help in mapping out biological pathways and understanding the molecular basis of diseases .
Photophysical Studies
The benzenesulfonamide group in the compound suggests potential applications in photophysical studies. It could be used to investigate light-induced chemical reactions and processes.
Neuropharmacology
Given its potential activity on neurotransmitter systems, this compound could be explored in neuropharmacological studies. It might help in understanding the mechanisms of action of various psychoactive substances .
Mecanismo De Acción
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-26-19-10-9-18(15-20(19)27-2)29(24,25)22-11-6-12-23-13-14-28-21(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,21-22H,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOPWZSKLZERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

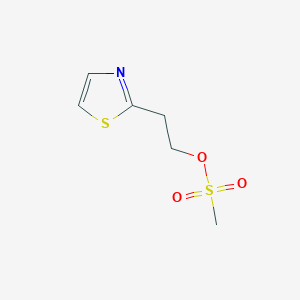
![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2903492.png)
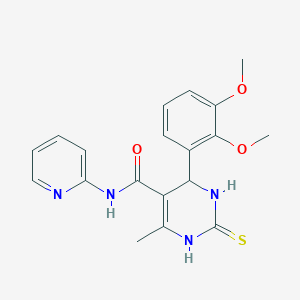

![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)
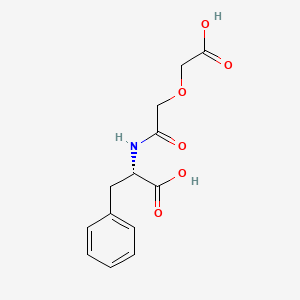
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2903501.png)
![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)
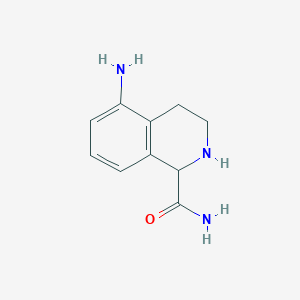
![(1S,2R,10S,11S,12R)-10-Phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid](/img/structure/B2903505.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one](/img/structure/B2903506.png)
